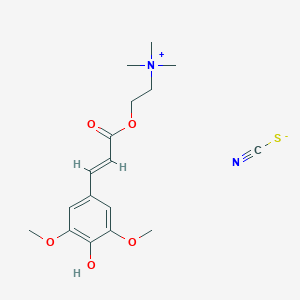

Sinapine thiocyanate

説明

Sinapine thiocyanate is a chemical compound known for its diverse biological activities. It is derived from the seeds of cruciferous plants such as rapeseed and mustard. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

作用機序

Sinapine thiocyanate (ST), also known as Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate or A9SJB3RPE2, is an alkaloid isolated from the seeds of cruciferous species . It has exhibited a wide range of pharmacological effects, including anti-inflammatory, anti-malignancy, and anti-angiogenic effects .

Target of Action

The primary target of ST is Growth Arrest and DNA Damage-inducible Alpha (GADD45A) . GADD45A is a stress-induced protein that plays a crucial role in maintaining genomic stability and cellular response to DNA damage .

Mode of Action

ST interacts with its target, GADD45A, by upregulating its expression . This interaction leads to significant changes in cellular processes, including the repression of cell proliferation and mobility, and the arrest of cells in the G2/M phase .

Biochemical Pathways

ST affects several biochemical pathways. It has been found to activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells .

Pharmacokinetics

The bioavailability of ST is low due to enterohepatic circulation . The apparent volume of distribution of ST for intravenous and intragastric administrations are 107.51 ± 21.16 L/kg and 78.60 ± 14.44 L/kg, respectively . The maximum plasma concentration is 47.82 ± 18.77 nM, and the time to maximum peak is 88.74 ± 20.08 min for the intragastric dosing group .

Result of Action

The action of ST results in significant anti-tumor effects on pancreatic cancer cells . It represses the proliferation rate and colony formation of these cells in vitro . It also inhibits cell mobility and increases the expression of E-cadherin, an epithelial biomarker . In vivo, ST suppresses pancreatic cell proliferation and increases GADD45A expression in tumor tissues .

Action Environment

The action of ST can be influenced by environmental factors. For instance, the method of application, the processing of the compound, and the original medicinal plants can affect the skin irritation caused by ST . Furthermore, the concentration of ST in the skin and plasma can vary depending on the method of administration .

生化学分析

Biochemical Properties

Sinapine thiocyanate is an acetylcholinesterase (AChE) inhibitor . It interacts with the enzyme AChE, inhibiting its activity. This interaction plays a crucial role in the research of Alzheimer’s disease, ataxia, myasthenia gravis, and Parkinson’s disease .

Cellular Effects

This compound influences cell function by exerting anti-inflammatory and anti-oxidant effects . It can cross cell membranes and inhibit the release of pro-inflammatory cytokines. It also exhibits anti-tumor and anti-angiogenic effects, which can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, specifically with the enzyme acetylcholinesterase (AChE). By inhibiting AChE, this compound can influence changes in gene expression and cellular metabolism .

Metabolic Pathways

As an AChE inhibitor, it likely interacts with enzymes and cofactors involved in cholinergic signaling .

準備方法

Synthetic Routes and Reaction Conditions

Sinapine thiocyanate can be synthesized through various methods. One common approach involves the extraction of choline from rapeseed meal using hot ethanol reflux combined with ultrasound-assisted anti-solvent precipitation. This method yields a higher amount of choline compared to traditional extraction methods.

Industrial Production Methods

The industrial production of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate typically involves extracting choline from rapeseed or mustard seeds. The process includes defatting the seeds, extracting choline with ethanol, and then reacting it with thiocyanate ions to form the final compound.

化学反応の分析

Types of Reactions

Sinapine thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions typically involve nucleophilic reagents such as thiocyanate ions, which replace specific functional groups in the choline molecule.

Major Products

The major products formed from these reactions include various derivatives of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate, which may exhibit enhanced or altered biological activity.

科学的研究の応用

Sinapine thiocyanate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds and as a reagent in various chemical reactions.

Biology: Research has shown its effects on cellular processes, such as inhibiting the proliferation and migration of pancreatic cancer cells by upregulating GADD45A.

Medicine: The compound exhibits potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Industry: Due to its antioxidant and antimicrobial activities, it is used in the development of functional foods and health supplements.

類似化合物との比較

Sinapine thiocyanate is often compared with other phenolic compounds, such as sinapic acid and its esters (e.g., sinapoyl-glucose, sinapoyl-malate). These compounds share similar biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate is unique due to the presence of the thiocyanate group, which enhances its biological activity and makes it a more effective inhibitor of certain cellular processes.

Similar Compounds

- Sinapic acid

- Sinapoyl-glucose

- Sinapoyl-malate

- Sinapoyl-choline (sinapine)

特性

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLELSNOPYHTYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-77-8 | |

| Record name | Sinapine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SINAPINE THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。